Trifluoroacétate d'argent

Vue d'ensemble

Description

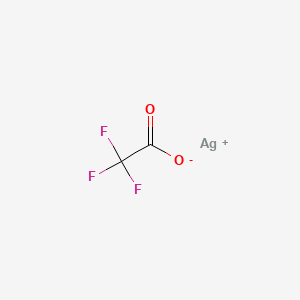

Silver trifluoroacetate is a chemical compound with the formula CF₃COOAg. It is a versatile reagent used in various organic synthetic reactions, including acylation, alkylation, and cyclization reactions. This compound is also employed in the fabrication of silver nanomaterials .

Applications De Recherche Scientifique

Silver trifluoroacetate has numerous applications in scientific research, including:

Mécanisme D'action

Target of Action

Silver trifluoroacetate is a versatile reagent used in organic synthetic reactions . Its primary targets are the reactants in these reactions, where it acts as a catalyst to facilitate the reaction process .

Mode of Action

The mode of action of silver trifluoroacetate involves its interaction with the reactants in a chemical reaction. As a catalyst, it lowers the activation energy of the reaction, enabling the reactants to undergo transformation more easily . The exact nature of this interaction can vary depending on the specific reaction and the reactants involved.

Biochemical Pathways

Silver trifluoroacetate is involved in various organic synthetic reactions, including acylation, alkylation, and cyclization reactions . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds. The exact pathways affected can vary depending on the specific reaction and the reactants involved.

Result of Action

The result of silver trifluoroacetate’s action is the facilitation of organic synthetic reactions. By acting as a catalyst, it enables the transformation of reactants into products more efficiently . This can lead to the synthesis of complex organic compounds, including those with potential applications in various fields such as pharmaceuticals and materials science.

Action Environment

The action of silver trifluoroacetate can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place, away from direct sunlight . Moreover, it should be handled with care to avoid contact with skin and eyes, and inhalation of dust . These precautions help maintain the stability and efficacy of silver trifluoroacetate in facilitating organic synthetic reactions.

Analyse Biochimique

Biochemical Properties

Silver trifluoroacetate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, silver trifluoroacetate can act as a catalyst in the synthesis of cyclobutene-fused azepines and dihydropyridines . Additionally, it is used to prepare platinum-on-silver bimetallic heteronanostructures and nanofibrous biosensors . The interactions between silver trifluoroacetate and these biomolecules are primarily based on its ability to donate silver ions, which can facilitate various chemical transformations.

Cellular Effects

Silver trifluoroacetate has been shown to influence various cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, silver trifluoroacetate is used to synthesize silver nanoparticles, which have been reported to exhibit antimicrobial properties . These nanoparticles can disrupt bacterial cell membranes, leading to cell death. Additionally, silver trifluoroacetate can induce oxidative stress in cells, which can result in changes in gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of silver trifluoroacetate involves its interaction with biomolecules at the molecular level. Silver trifluoroacetate can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, silver trifluoroacetate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of silver trifluoroacetate can change over time. The stability and degradation of silver trifluoroacetate are important factors that influence its long-term effects on cellular function. Silver trifluoroacetate is known to be stable under certain conditions, but it can degrade over time, leading to the formation of silver nanoparticles . These nanoparticles can have long-term effects on cellular function, including changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of silver trifluoroacetate vary with different dosages in animal models. At low doses, silver trifluoroacetate may exhibit beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects. For example, high doses of silver trifluoroacetate can lead to liver hypertrophy and other toxic effects in animal models . It is important to determine the threshold effects and safe dosage levels of silver trifluoroacetate to minimize its toxic effects.

Metabolic Pathways

Silver trifluoroacetate is involved in various metabolic pathways. It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, silver trifluoroacetate can participate in acylation, alkylation, and cyclization reactions, which are important metabolic processes . These interactions can influence the overall metabolic activity of cells and tissues.

Transport and Distribution

The transport and distribution of silver trifluoroacetate within cells and tissues are crucial for its biological activity. Silver trifluoroacetate can be transported across cell membranes and distributed to various cellular compartments. It can interact with transporters and binding proteins, which facilitate its localization and accumulation within cells . The distribution of silver trifluoroacetate can influence its biological effects and overall efficacy.

Subcellular Localization

The subcellular localization of silver trifluoroacetate is important for its activity and function. Silver trifluoroacetate can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, silver trifluoroacetate can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins . This localization can influence its effects on gene expression and cellular function.

Méthodes De Préparation

Silver trifluoroacetate can be synthesized through the reaction of silver oxide with trifluoroacetic acid. The reaction equation is as follows:

Ag2O+2CF3COOH→2CF3COOAg+H2O

In a typical preparation, 187 grams (0.81 moles) of silver oxide is suspended in 200 milliliters of water, and 177 grams (1.55 moles) of trifluoroacetic acid is added .

Analyse Des Réactions Chimiques

Silver trifluoroacetate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to metallic silver under specific conditions.

Substitution: It participates in substitution reactions, where the trifluoroacetate group can be replaced by other groups.

Common reagents and conditions used in these reactions include:

Oxidation: Silver trifluoroacetate can oxidize organic substrates in the presence of suitable catalysts.

Reduction: Reduction can be achieved using reducing agents such as hydrazine or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles that can displace the trifluoroacetate group.

Major products formed from these reactions include silver nanoparticles, various organic compounds, and silver salts .

Comparaison Avec Des Composés Similaires

Silver trifluoroacetate can be compared with other silver salts such as:

Silver trifluoromethanesulfonate: Used in similar organic reactions but has different solubility and reactivity properties.

Silver tetrafluoroborate: Another silver salt used in organic synthesis with distinct reactivity.

Silver hexafluoroantimonate: Known for its strong oxidizing properties and used in specific organic transformations.

Silver trifluoroacetate is unique due to its versatility in organic synthesis and its role in the fabrication of silver nanomaterials. Its ability to act as both a reagent and a catalyst in various reactions sets it apart from other silver salts .

Propriétés

Numéro CAS |

2966-50-9 |

|---|---|

Formule moléculaire |

C2HAgF3O2 |

Poids moléculaire |

221.89 g/mol |

Nom IUPAC |

silver;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7); |

Clé InChI |

ZYXPMOIHQRKWGT-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[Ag+] |

SMILES canonique |

C(=O)(C(F)(F)F)O.[Ag] |

Key on ui other cas no. |

2966-50-9 |

Pictogrammes |

Acute Toxic; Irritant; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of silver trifluoroacetate in promoting cycloaddition reactions of allyl cations?

A2: Silver trifluoroacetate acts as a halide abstracting agent, generating reactive allyl cations from their corresponding halides. These cations can then undergo [4+3] cycloadditions with conjugated dienes, providing a route to seven-membered rings. [] Notably, AgTFA, in combination with isopentane as a solvent, has proven effective for generating various carbonium ions from alkyl and vinyl halides. []

Q2: How does silver trifluoroacetate facilitate the formation of alkyl hydroperoxides and dialkyl peroxides?

A3: Silver trifluoroacetate enables the reaction of alkyl bromides or iodides with hydrogen peroxide or alkyl hydroperoxides, yielding the corresponding alkyl hydroperoxides and dialkyl peroxides. [] This reaction proceeds through the in situ generation of alkyl cations, highlighting AgTFA's capacity to activate alkyl halides towards nucleophilic substitution reactions.

Q3: What is the molecular formula and weight of silver trifluoroacetate?

A3: Silver trifluoroacetate has the molecular formula C2AgF3O2 and a molecular weight of 220.87 g/mol.

Q4: What are the characteristic infrared (IR) spectroscopic features of silver trifluoroacetate?

A5: Silver trifluoroacetate, along with other metal trifluoroacetates, exhibits distinct IR bands associated with the trifluoroacetate group. [] While specific band assignments are not provided in the given text, the presence of strong absorptions in the regions characteristic of C-F and C=O stretching vibrations can be expected.

Q5: In what solvent systems does silver trifluoroacetate exhibit high solubility?

A6: Silver trifluoroacetate demonstrates high solubility in nitromethane, allowing for the preparation of anhydrous metal trifluoroacetates via metathesis reactions with metal chlorides. [] Additionally, it displays significant solubility in poly(methylphenylsiloxane) due to the coordination of Ag+ ions to the phenyl groups present in the polymer. []

Q6: How does heat affect the stability of silver trifluoroacetate and other metal trifluoroacetates?

A7: The thermal stability of metal trifluoroacetates, including silver trifluoroacetate, has been investigated. [] Although specific details are not outlined in the provided text, it can be inferred that these compounds might undergo decomposition or phase transitions upon heating.

Q7: What is the role of silver trifluoroacetate in palladium-catalyzed oxidative carbonylative [4+1] annulation reactions?

A8: Silver trifluoroacetate assumes a bifunctional role in this reaction. Firstly, it assists in the formation of phthalic anhydride from aromatic acids in the presence of air and a palladium catalyst. Secondly, it facilitates the oxidative carbonylation step, ultimately leading to the formation of the desired five-membered ring annulated product. []

Q8: How does the catalytic activity of silver trifluoroacetate compare to that of Binap-silver trifluoroacetate complexes in 1,3-dipolar cycloadditions?

A9: Silver trifluoroacetate complexes bearing chiral binaphthylbis(diphenylphosphine) (Binap) ligands exhibit superior catalytic activity compared to silver trifluoroacetate alone in 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles. [] This enhanced activity can be attributed to the steric and electronic properties imparted by the Binap ligand, influencing the interaction with both the dipole and dipolarophile.

Q9: Can silver trifluoroacetate be used to synthesize selenoxides from olefins?

A10: Yes, reacting olefins with benzeneselenenyl bromide and silver trifluoroacetate at low temperatures, followed by treatment with sodium hydrogen carbonate, produces β-hydroxy selenides. These compounds are easily converted to the corresponding selenoxides, which can further undergo fragmentation reactions to yield allylic alcohols. [, ]

Q10: Have computational methods been used to study the mechanism of silver trifluoroacetate-catalyzed reactions?

A11: Yes, computational studies, including those based on density functional theory (DFT), have been employed to investigate the mechanism of the silver trifluoroacetate-catalyzed [, ]-sigmatropic rearrangement of propargyl esters to allenyl esters. [] These calculations provide insights into the nature of the transition states and intermediates involved, shedding light on the role of AgTFA in promoting the reaction.

Q11: How does the presence of trifluoroacetate ligands influence the reactivity of silver(I) complexes?

A12: Trifluoroacetate, being a weakly coordinating anion, allows for the generation of reactive silver(I) species. These species readily coordinate with unsaturated moieties like alkenes and alkynes, facilitating transformations such as cycloadditions and rearrangements. []

Q12: What factors can affect the stability of silver trifluoroacetate solutions?

A13: The stability of silver trifluoroacetate solutions can be influenced by factors such as solvent, temperature, and exposure to light. [] While specific details are not mentioned in the text, it's crucial to handle and store AgTFA solutions appropriately to prevent decomposition or precipitation.

Q13: What analytical techniques are commonly employed to characterize silver trifluoroacetate and its reaction products?

A13: Various analytical techniques are used, including:

- NMR Spectroscopy (1H, 13C, 31P-MAS): For structural elucidation of organic molecules and characterization of immobilized catalysts. [, ]

- IR Spectroscopy: For identifying functional groups and studying metal-ligand interactions. []

- UV-Vis Spectroscopy: For studying complexation phenomena and electronic transitions. []

- X-ray Crystallography: For determining the solid-state structures of silver complexes. [, ]

- Mass Spectrometry (MALDI-TOF): For analyzing polymers, characterizing silver clusters, and studying fragmentation patterns. [, , ]

- Gas Chromatography: For separating and analyzing mixtures of hydrocarbons in the presence of silver trifluoroacetate as a stationary phase. []

- Cyclic Voltammetry: For studying the electrochemical behavior of unsaturated selenacrown ethers in the presence of silver trifluoroacetate. []

Q14: What are some of the cross-disciplinary applications of silver trifluoroacetate?

A14: Silver trifluoroacetate finds applications in diverse fields, showcasing its versatility:

- Organic Synthesis: As a reagent or catalyst for various transformations, including cycloadditions, rearrangements, and peroxymercuration reactions. [, , , , , , , ]

- Material Science: As a precursor for synthesizing silver nanoparticles, modifying polymers, and fabricating conductive materials. [, , ]

- Analytical Chemistry: As a stationary phase in gas chromatography and as a cationization agent in mass spectrometry. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.